REACTION_CXSMILES
|
N[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1.O=[C:13]([CH2:17][CH2:18]C(O)=O)[C:14]([OH:16])=[O:15]>C(O)(=O)C.Cl.O>[C:17]1([CH2:13][C:14]([OH:16])=[O:15])[C:10]2=[C:11]3[C:6](=[CH:7][CH:8]=[CH:9]2)[CH2:5][CH2:4][CH2:3][N:2]3[CH:18]=1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
NN1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)O)CCC(=O)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 20% strength aqueous sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The alkaline (pH=9) aqueous phase was separated
|
Type
|
ADDITION
|
Details
|
acidified to pH=4 by addition of aqueous 10% strength hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CN2CCCC3=CC=CC1=C23)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |